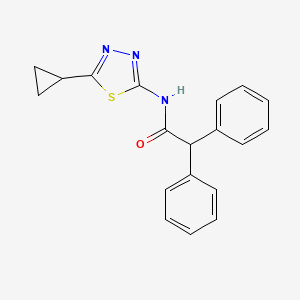
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide, commonly known as CTAP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a thiadiazole derivative that has been synthesized and extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of CTAP involves its binding to the kappa opioid receptor, which is a G protein-coupled receptor. CTAP acts as a competitive antagonist of the kappa opioid receptor, blocking the binding of endogenous ligands such as dynorphin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of pain, stress, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to have a variety of biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the central nervous system, CTAP has been shown to produce analgesic and anti-stress effects by blocking the kappa opioid receptor. In the immune system, CTAP has been shown to modulate the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In cancer cells, CTAP has been shown to induce apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation.
実験室実験の利点と制限
CTAP has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, its well-characterized mechanism of action, and its availability in high purity and high yield. However, CTAP also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using CTAP.
将来の方向性
There are several future directions for research on CTAP, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanism of action. CTAP has the potential to be a valuable tool in the study of pain, stress, addiction, inflammation, and cancer, and further research on this compound is warranted.
合成法
CTAP can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,2-diphenylacetic acid to form an amide. The amide is then reacted with thionyl chloride to form a chlorosulfonamide intermediate, which is further reacted with thiourea to form the desired product, CTAP. The synthesis method has been optimized to yield high purity and high yield of CTAP.
科学的研究の応用
CTAP has been extensively studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has been used to study the role of the kappa opioid receptor in various animal models of addiction and stress.
In immunology, CTAP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CTAP has been used to study the role of cytokines in various autoimmune diseases and inflammatory disorders.
In cancer research, CTAP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAP has been used to study the potential therapeutic applications of thiadiazole derivatives in cancer treatment.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-17(20-19-22-21-18(24-19)15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONHWNAWJPRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

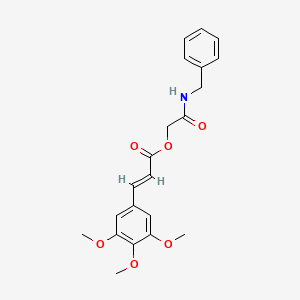
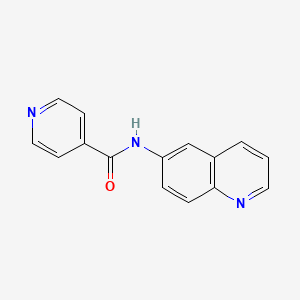
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
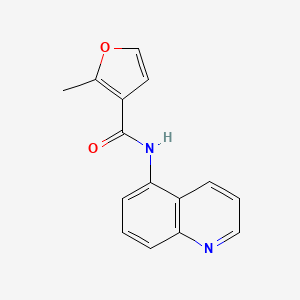


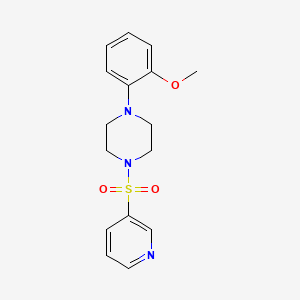

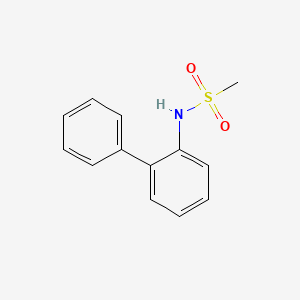
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)